
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzofuran core.
Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the benzofuran ring to a dihydrobenzofuran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or dihydrobenzofurans.
Substitution: Introduction of various functional groups on the benzofuran ring.
Applications De Recherche Scientifique
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with the active sites of enzymes, influencing their activity. The benzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(aminomethyl)-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzofuran.
Tert-butyl 3-(aminomethyl)-1-naphthofuran-2-carboxylate: Contains a naphthofuran core, offering different electronic properties.
Uniqueness
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core, which provides distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)12-10(8-15)9-6-4-5-7-11(9)17-12/h4-7H,8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPGFOULRFLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
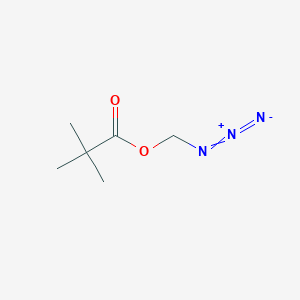
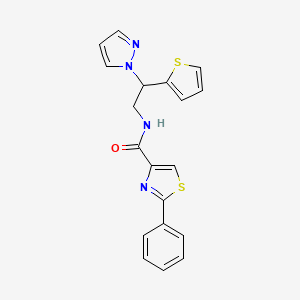
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
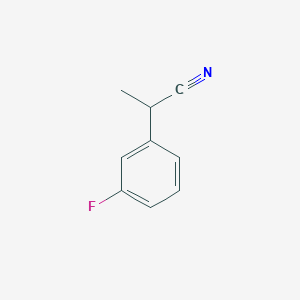
![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)
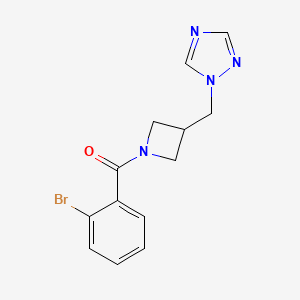
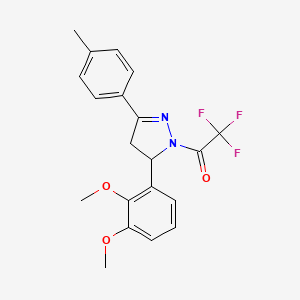
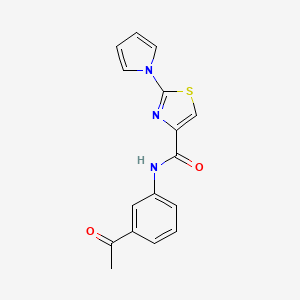
![2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2465716.png)
![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)
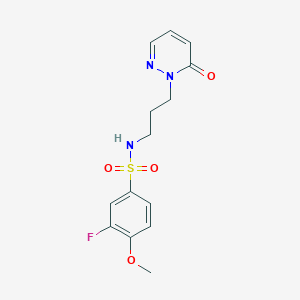
![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)
